Hypoiodite

Catalog No.
S622022
CAS No.
15065-65-3
M.F
IO-
M. Wt
142.904 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypoiodite

CAS Number

15065-65-3

Product Name

Hypoiodite

IUPAC Name

hypoiodite

Molecular Formula

IO-

Molecular Weight

142.904 g/mol

InChI

InChI=1S/IO/c1-2/q-1

InChI Key

AAUNBWYUJICUKP-UHFFFAOYSA-N

SMILES

[O-]I

Synonyms

HOI, hypoiodite, hypoiodite ion, hypoiodous acid, hypoiodous acid, 131I-labeled, hypoiodous acid, potassium salt, hypoiodous acid, sodium salt

Canonical SMILES

[O-]I

Hypoiodite is a monovalent inorganic anion obtained by deprotonation of hypoiodous acid. It is an iodine oxide, an iodine oxoanion and a monovalent inorganic anion. It is a conjugate base of a hypoiodous acid.

Hypoiodite (CAS 15065-65-3) is a highly reactive, monovalent inorganic oxoanion containing iodine in the +1 oxidation state. Unlike lighter hypohalites, hypoiodite is thermodynamically unstable and undergoes rapid disproportionation into iodate and iodide in aqueous environments[1]. Consequently, it is not procured as a shelf-stable salt or solution; rather, industrial and laboratory buyers must procure high-purity precursors—such as molecular iodine and sodium hydroxide, or quaternary ammonium iodides—for strictly in situ generation. When generated, hypoiodite serves as a metal-free electrophilic iodinating reagent and an intermediate in advanced oxidation processes, offering reaction rates that quantitatively exceed those of conventional hypochlorite or hypobromite systems[1].

Attempting to substitute hypoiodite with its more stable, commercially available analogs—such as sodium hypochlorite or sodium hypobromite—fundamentally alters reaction kinetics and product distributions [1]. The larger atomic radius and lower electronegativity of iodine in the +1 oxidation state make the IO⁻ anion orders of magnitude more reactive in specific oxidative pathways, such as ozonation. Furthermore, because hypoiodite rapidly disproportionates, its effective concentration must be dynamically controlled via in situ generation. Substituting a stable hypochlorite solution fails to replicate the transient, high-energy reactivity required for specialized metal-free cycloetherifications or ultra-fast advanced oxidation processes, rendering generic hypohalite substitution scientifically invalid for these targeted applications [1].

Ozonation Kinetics in Advanced Oxidation Processes

In advanced water treatment and chemical oxidation workflows, the reactivity of the hypohalite intermediate dictates the overall process efficiency. Quantitative kinetic studies demonstrate that hypoiodite (OI⁻) reacts with ozone at a second-order rate constant of 1.6 × 10^6 M⁻¹ s⁻¹ [1]. In stark contrast, the lighter hypohalite analogs exhibit drastically slower kinetics: hypobromite (OBr⁻) reacts at 430 M⁻¹ s⁻¹, and hypochlorite (OCl⁻) reacts at merely 120 M⁻¹ s⁻¹ [1]. This four-order-of-magnitude kinetic advantage dictates the use of iodine-based precursors over chlorine-based systems when rapid contaminant degradation is required.

Evidence DimensionSecond-order rate constant for oxidation by ozone (kO3+OX-)
Target Compound Data1.6 × 10^6 M⁻¹ s⁻¹
Comparator Or BaselineHypobromite (430 M⁻¹ s⁻¹) and Hypochlorite (120 M⁻¹ s⁻¹)
Quantified DifferenceHypoiodite reacts ~13,000 times faster than hypochlorite and ~3,700 times faster than hypobromite.
ConditionsAqueous solution, pH-dependent pseudo-first-order conditions at 10–25 °C

Justifies the selection of iodine precursors over standard bleach for time-critical advanced oxidation processes.

Disproportionation Kinetics Dictating Precursor-Driven Procurement

The procurement strategy for hypoiodite is entirely dictated by its thermodynamic instability. Spectroscopic studies reveal that the hypoiodite anion undergoes rapid second-order disproportionation to iodite (which further oxidizes to iodate) and iodide, with a rate constant of 7.2 × 10⁻² M⁻¹ s⁻¹ at 25 °C in 1 M NaOH [1]. This rapid degradation sharply contrasts with sodium hypochlorite, which can be formulated as a shelf-stable aqueous solution with a half-life of months. Consequently, buyers cannot source pre-formulated hypoiodite; they must instead procure molecular iodine and alkali, or specialized catalytic iodides, to generate the active IO⁻ species dynamically within the reaction vessel [1].

Evidence DimensionAqueous stability and disproportionation rate
Target Compound DataRapid disproportionation (k = 7.2 × 10⁻² M⁻¹ s⁻¹)
Comparator Or BaselineHypochlorite (shelf-stable for months in alkaline solutions)
Quantified DifferenceComplete divergence in shelf-life, necessitating in situ generation for hypoiodite.
Conditions1 mol dm⁻³ NaOH at 25 °C

Prevents costly procurement errors by clarifying that hypoiodite must be generated in situ, requiring the purchase of high-purity precursors rather than the active compound itself.

Metal-Free Catalytic Efficiency in Cycloetherification

Hypoiodite generated in situ from quaternary ammonium iodides functions as a highly efficient, metal-free catalyst for the synthesis of complex pharmaceutical intermediates like 2,3-dihydrobenzofurans. In decarboxylation-cycloetherification protocols, ammonium hypoiodite achieves product yields ranging from 57% to 93% under mild, ambient conditions [1]. This performance directly competes with traditional transition-metal catalysts, which often require elevated temperatures, strict inert atmospheres, and costly downstream metal-scavenging purification steps. The use of the transient hypoiodite intermediate thus provides a scalable alternative for complex heterocycle synthesis [1].

Evidence DimensionSynthetic yield and process conditions
Target Compound Data57%–93% yield under ambient, metal-free conditions
Comparator Or BaselineTransition-metal catalysts (require heavy metals and rigorous purification)
Quantified DifferenceComparable yields while eliminating transition metal contamination risks and associated purification costs.
Conditionsβ-ketolactone substrates, H2O2 oxidant, CH2Cl2 solvent, ambient conditions

Drives the procurement of quaternary ammonium iodide precursors for pharmaceutical manufacturing seeking to eliminate heavy-metal catalyst residues.

Advanced Water Treatment and Recalcitrant Contaminant Degradation

Leveraging its extreme reaction kinetics with ozone (1.6 × 10^6 M⁻¹ s⁻¹), hypoiodite is the target intermediate for advanced oxidation processes (AOPs) targeting recalcitrant organic pollutants. Facilities should procure iodine precursors to generate IO⁻ in situ when standard chlorination or bromination fails to meet degradation timeframes [1].

Precursor Procurement for In Situ Reagent Generation

Because hypoiodite disproportionates rapidly (k = 7.2 × 10⁻² M⁻¹ s⁻¹), chemical buyers must design their supply chains around high-purity precursors—such as molecular iodine, sodium hydroxide, or specific iodides—rather than attempting to source unstable pre-formulated aqueous solutions [2].

Metal-Free Pharmaceutical Intermediate Synthesis

For the synthesis of 2,3-dihydrobenzofurans and related heterocycles, ammonium hypoiodite generated from quaternary ammonium iodides serves as a potent metal-free catalyst. This application is critical for pharmaceutical procurement teams looking to replace toxic transition-metal catalysts while maintaining 57%–93% product yields[3].

XLogP3

0.3

Wikipedia

Hypoiodite

Dates

Last modified: 02-18-2024

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